(2S,3R)-2-Methyl-3-sulfanyl-butan-1-ol
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Overview
Description
(2S,3R)-2-Methyl-3-sulfanyl-butan-1-ol is a chiral alcohol with a unique structure characterized by the presence of a sulfanyl group and a methyl group on a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Methyl-3-sulfanyl-butan-1-ol can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a ketone or an aldehyde, using chiral catalysts or reagents. For example, the reduction of (2S,3R)-2-Methyl-3-sulfanyl-butan-2-one using a chiral borane reagent can yield the desired alcohol with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Methyl-3-sulfanyl-butan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used to replace the sulfanyl group.
Major Products
The major products formed from these reactions include the corresponding ketones, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S,3R)-2-Methyl-3-sulfanyl-butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (2S,3R)-2-Methyl-3-sulfanyl-butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity or function. Additionally, the chiral nature of the compound allows it to interact selectively with chiral targets, enhancing its specificity and efficacy .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-Methylglutamate
- (2S,3R)-2-Benzamidomethyl-3-hydroxybutyrate
- (2S,3R)-Threonine
Uniqueness
(2S,3R)-2-Methyl-3-sulfanyl-butan-1-ol is unique due to the presence of both a sulfanyl group and a chiral center, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and selectivity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
669070-06-8 |
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Molecular Formula |
C5H12OS |
Molecular Weight |
120.22 g/mol |
IUPAC Name |
(2S,3R)-2-methyl-3-sulfanylbutan-1-ol |
InChI |
InChI=1S/C5H12OS/c1-4(3-6)5(2)7/h4-7H,3H2,1-2H3/t4-,5+/m0/s1 |
InChI Key |
RFMHFOPFUZZBAD-CRCLSJGQSA-N |
Isomeric SMILES |
C[C@@H](CO)[C@@H](C)S |
Canonical SMILES |
CC(CO)C(C)S |
Origin of Product |
United States |
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